molecular formula Bi5H9N4O22 B1143421 Bismuth subnitrate CAS No. 1304-85-4

Bismuth subnitrate

Numéro de catalogue: B1143421
Numéro CAS: 1304-85-4
Poids moléculaire: 1461.99 g/mol
Clé InChI: QGWDKKHSDXWPET-UHFFFAOYSA-E
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Bismuth subnitrate undergoes hydrolysis in aqueous solutions, particularly in the presence of chloride ions, forming bismuth oxychloride (BiOCl):

Bi3+(aq)+Cl(aq)+H2O(l)BiOCl(s)+2H+(aq)\text{Bi}^{3+}(aq)+\text{Cl}^-(aq)+\text{H}_2\text{O}(l)\rightleftharpoons \text{BiOCl}(s)+2\text{H}^+(aq)

This reaction is pH-dependent and reversible under acidic conditions .

Reaction Conditions Products Key Observations
Dilute aqueous solution + Cl⁻BiOCl precipitateWhite precipitate forms at pH > 1.7
Acidic conditions (pH < 1)Bi³+ ions remain dissolvedHydrolysis suppressed by excess H⁺

Acid-Base Reactions

This compound reacts with strong acids and bases:

  • Dissolution in Mineral Acids :

    Bi OH 3(s)+3H+(aq)Bi3+(aq)+3H2O(l)\text{Bi OH }_3(s)+3\text{H}^+(aq)\rightarrow \text{Bi}^{3+}(aq)+3\text{H}_2\text{O}(l)

    Soluble in HCl or HNO₃, forming Bi³+ salts .

  • Reaction with Sodium Hydroxide :

    Bi3+(aq)+3OH(aq)Bi OH 3(s)\text{Bi}^{3+}(aq)+3\text{OH}^-(aq)\rightarrow \text{Bi OH }_3(s)

    Forms insoluble bismuth hydroxide, which does not redissolve in excess base .

Reactant Products Solubility
HCl / HNO₃Bi³+ saltsSoluble
NaOHBi(OH)₃ precipitateInsoluble

Thermal Decomposition

At elevated temperatures (>260°C), this compound decomposes into bismuth trioxide (Bi₂O₃), releasing nitric oxide and water :

4Bi5O OH 9(NO3)410Bi2O3+16NO2+3O2+18H2O4\text{Bi}_5\text{O OH }_9(\text{NO}_3)_4\rightarrow 10\text{Bi}_2\text{O}_3+16\text{NO}_2↑+3\text{O}_2↑+18\text{H}_2\text{O}↑

Temperature Products Physical Changes
100–200°CPartial dehydrationLoss of bound water
>260°CBi₂O₃, NO₂, H₂OYellowish residue forms

Redox Reactions

This compound acts as an oxidizing agent in alkaline environments. For example, stannite ion (Sn(OH)₄²⁻) reduces Bi³+ to metallic bismuth :

2Bi OH 3(s)+3Sn OH 42(aq)2Bi(s)+3Sn OH 62(aq)2\text{Bi OH }_3(s)+3\text{Sn OH }_4^{2-}(aq)\rightarrow 2\text{Bi}(s)+3\text{Sn OH }_6^{2-}(aq)

Reducing Agent Products Observations
Stannite ionMetallic Bi + Sn(IV)Black Bi particles form

Stability and Reactivity

  • Hygroscopicity : Slight deliquescence in humid air .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., chlorates, peroxides) .

  • Storage : Stable under dry, cool conditions; avoid contact with organic materials .

Activité Biologique

Bismuth subnitrate (Bi(NO₃)₃·xH₂O) is a compound that has garnered attention for its biological activity, particularly in the context of gastrointestinal health and its antimicrobial properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, efficacy against Helicobacter pylori, and potential toxicity.

Bismuth compounds, including this compound, exhibit a range of biological activities primarily through their interaction with bacterial enzymes and cellular structures. Key mechanisms include:

  • Inhibition of Enzymes : Bismuth can inactivate critical enzymes involved in bacterial respiration and metabolism, such as F1-ATPase and urease. This disruption affects the bacteria's ability to survive and proliferate in hostile environments like the stomach .
  • Disruption of Bacterial Defense Mechanisms : Research has shown that bismuth compounds can damage the oxidative defense systems of H. pylori, impairing its ability to neutralize harmful reactive oxygen species . This leads to increased susceptibility to host immune responses.
  • Binding to Bacterial Proteins : Bismuth interacts with various proteins within H. pylori, including those involved in virulence and adhesion. For instance, studies have identified HpDnaK as a target for bismuth, which inhibits the bacterium's ability to adhere to gastric epithelial cells .

Efficacy Against Helicobacter pylori

This compound is primarily used in combination therapies for the treatment of H. pylori infections. Its efficacy has been demonstrated in several studies:

  • In Vitro Studies : In vitro assessments indicate that this compound is less soluble and exhibits limited antibacterial activity compared to other bismuth compounds like colloidal bismuth subcitrate. Specifically, it showed an inhibitory concentration greater than 400 µg/ml against H. pylori .
  • In Vivo Studies : Despite its lower solubility, clinical studies have shown that this compound can be effective when used as part of a triple therapy regimen (including antibiotics). In one study, eradication rates were reported at 74% for this compound compared to 70% for colloidal bismuth subcitrate . This suggests that while direct antibacterial activity may be limited, this compound may exert indirect effects through mucosal protection or modulation of gastric conditions.

Case Studies and Clinical Evidence

Recent clinical evidence supports the use of bismuth compounds in treating gastrointestinal disorders:

  • Clinical Trials : A systematic review highlighted that bismuth-containing regimens achieved superior eradication rates above the 80% threshold commonly accepted for H. pylori treatments . This reinforces the role of this compound as a valuable component in eradication protocols.
  • Toxicity Studies : Investigations into the toxicity of bismuth compounds have revealed potential risks associated with high doses. For example, studies involving bismuth-labeled bovine serum albumin showed liver and kidney toxicity at elevated doses in animal models . However, lower doses were found to be safe without significant adverse effects.

Summary Table of Biological Activities

ActivityMechanismReference
Enzyme InhibitionInactivates F1-ATPase and urease
Disruption of Defense SystemsDamages oxidative defenses
Protein BindingInterferes with virulence proteins
Antibacterial EfficacyLimited direct activity; effective in vivo
ToxicityPotential liver/kidney damage at high doses

Propriétés

Key on ui mechanism of action

Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH.

Numéro CAS

1304-85-4

Formule moléculaire

Bi5H9N4O22

Poids moléculaire

1461.99 g/mol

Nom IUPAC

pentabismuth;oxygen(2-);nonahydroxide;tetranitrate

InChI

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9

Clé InChI

QGWDKKHSDXWPET-UHFFFAOYSA-E

SMILES canonique

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Point d'ébullition

Decomposes at 260
BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/

Color/Form

HEAVY, MICROCRYSTALLINE POWDER
WHITE POWDER

Densité

4.928

melting_point

Decomposes at 260
260 °C DECOMP

Description physique

Dry Powder
Odorless, slightly hygroscopic solid;  [Merck Index] White powder, insoluble;  [MSDSonline]

Solubilité

Insoluble
PRACTICALLY INSOL IN WATER, ALC;  SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID
PRACTICALLY INSOL IN ORGANIC SOLVENTS

Origine du produit

United States
Customer
Q & A

Q1: How does bismuth subnitrate contribute to the control of flocculation in suspensions?

A1: this compound, when added to suspensions like those containing this compound itself, can exert control over flocculation. This is primarily due to its interaction with negatively charged, colloidally dispersed particles like bentonite. Studies have shown that the positively charged this compound particles undergo heterocoagulation with the negatively charged bentonite platelets. This interaction leads to charge neutralization, effectively flocculating the suspension and mitigating caking. [] This controlled flocculation is valuable in pharmaceutical formulations to ensure uniform drug distribution.

Q2: Does this compound exhibit any direct inhibitory effects on bacterial growth?

A2: Research suggests that this compound may possess an inhibitory effect on the growth of certain bacteria. In vitro studies demonstrated a reduction in the growth of major mastitis-causing pathogens, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli, in the presence of this compound. [] This inhibitory effect, in conjunction with its potential barrier effect in teat sealant formulations, could contribute to its efficacy in preventing intramammary infections in dairy cows.

Q3: How does this compound interact with the gastrointestinal tract?

A3: While this compound is known for its use in treating gastrointestinal disorders, its interaction with the gut involves complex mechanisms. Research indicates that upon ingestion, this compound encounters the gut microbiota, specifically bacteria like E. coli, which possess the ability to reduce nitrates to nitrites. [] This reduction leads to an increase in nitrite concentration in the blood, which is associated with a decrease in arterial tension.

Q4: What is the role of this compound in protecting against drug-induced nephrotoxicity?

A4: Studies show that this compound may offer protection against nephrotoxicity induced by drugs like cyclosporine A (CSA), commonly used in transplant patients but associated with renal damage. [] this compound, being a specific inducer of renal metallothionein (MT), a protein with antioxidant properties, may contribute to this protective effect. The study further highlights that co-administration of this compound with taurine, another potent antioxidant, could significantly attenuate CSA-induced nephrotoxicity by reducing oxidative stress markers and improving renal function. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, often represented as Bi5O(OH)9(NO3)4, possesses a more complex structure than its simplified formula suggests. Detailed spectroscopic characterization is necessary to fully elucidate its structure.

Q6: Can this compound be used in the synthesis of other bismuth compounds?

A9: Yes, this compound serves as a valuable starting material for synthesizing other bismuth compounds. Its reactivity with thiols to produce bismuth(III) trithiolates highlights its potential in this domain. [] This synthetic route opens possibilities for exploring the properties and applications of various bismuth thiolates, which could have implications in fields such as catalysis and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.